molecular formula C16H15NO B8307731 Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone

Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone

Cat. No.: B8307731
M. Wt: 237.30 g/mol
InChI Key: MJKNWOIWKBWQCK-UHFFFAOYSA-N
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Description

Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a benzoyl group attached to the eighth position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and is conducted under mild conditions .

Another method involves the reduction of quinolines. This process can be carried out using hydrogenation over a palladium catalyst or by employing other reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, quinoline derivatives, and various functionalized tetrahydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit enzyme activity or act as an agonist/antagonist at receptor sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone is unique due to the presence of the benzoyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone

InChI

InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)14-10-4-8-12-9-5-11-17-15(12)14/h1-3,5-7,9,11,14H,4,8,10H2

InChI Key

MJKNWOIWKBWQCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

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